
(3-Chloro-2,5-dihydroxyphenyl)(cyclopropyl)methanone
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Overview
Description
(3-Chloro-2,5-dihydroxyphenyl)(cyclopropyl)methanone is an organic compound characterized by the presence of a chloro group, two hydroxyl groups, and a cyclopropyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2,5-dihydroxyphenyl)(cyclopropyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol and cyclopropyl ketone.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2,5-dihydroxyphenyl)(cyclopropyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Chloro-2,5-dihydroxyphenyl)(cyclopropyl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-2,5-dihydroxyphenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-2,5-dihydroxyphenyl)(phenyl)methanone: Similar structure but with a phenyl group instead of a cyclopropyl group.
(3-Chloro-2,5-dihydroxyphenyl)(methyl)methanone: Similar structure but with a methyl group instead of a cyclopropyl group.
(3-Chloro-2,5-dihydroxyphenyl)(ethyl)methanone: Similar structure but with an ethyl group instead of a cyclopropyl group.
Uniqueness
The presence of the cyclopropyl group in (3-Chloro-2,5-dihydroxyphenyl)(cyclopropyl)methanone imparts unique steric and electronic properties to the compound, which can influence its reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Biological Activity
The compound (3-Chloro-2,5-dihydroxyphenyl)(cyclopropyl)methanone is a notable organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that illustrate its effects in various biological contexts.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C11H11ClO3
- Molecular Weight : 232.66 g/mol
- IUPAC Name : 3-Chloro-2,5-dihydroxyphenyl cyclopropyl ketone
This compound features a chlorinated phenolic ring and a cyclopropyl group, which contribute to its unique reactivity and biological properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has demonstrated its effectiveness against various human cancer cell lines.
Case Study: Cytotoxicity Assessment
In an evaluation of cytotoxic effects, the compound was tested on several cancer cell lines, including:
Cell Line | IC50 (µM) | % Inhibition |
---|---|---|
RKO | 60.70 | 70.23 |
PC-3 | 49.79 | 75.00 |
HeLa | 78.72 | 65.00 |
The results indicate that the compound effectively inhibits cell growth, particularly in the RKO and PC-3 lines, showcasing its potential as an anticancer agent .
The mechanism through which this compound exerts its biological effects is primarily through the inhibition of specific cellular pathways involved in cancer proliferation. It has been shown to interact with fibroblast growth factor receptors (FGFR), blocking downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are crucial for tumor growth and survival .
Antioxidant Activity
In addition to its anticancer properties, this compound also exhibits antioxidant activity. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various diseases including cancer.
Assessment of Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays:
Assay Type | Result |
---|---|
DPPH Scavenging | IC50 = 25 µM |
ABTS Scavenging | IC50 = 30 µM |
FRAP Assay | High reducing power |
These results suggest that the compound possesses significant antioxidant properties, further supporting its potential therapeutic applications .
Properties
CAS No. |
918310-95-9 |
---|---|
Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
(3-chloro-2,5-dihydroxyphenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C10H9ClO3/c11-8-4-6(12)3-7(10(8)14)9(13)5-1-2-5/h3-5,12,14H,1-2H2 |
InChI Key |
FIDBIPMYOLVIKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=C(C(=CC(=C2)O)Cl)O |
Origin of Product |
United States |
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